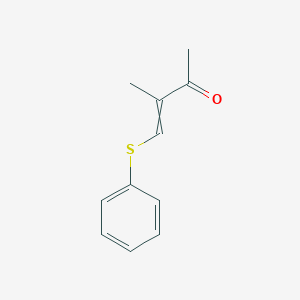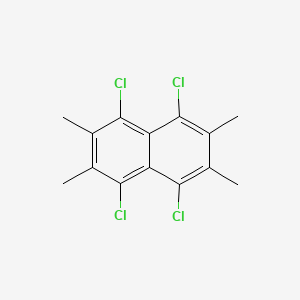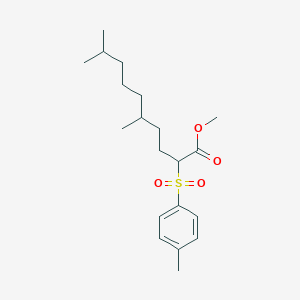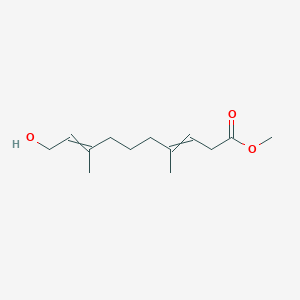
Methyl 10-hydroxy-4,8-dimethyldeca-3,8-dienoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 10-hydroxy-4,8-dimethyldeca-3,8-dienoate is an organic compound with the molecular formula C13H22O3. It is a methyl ester derivative of 10-hydroxy-4,8-dimethyldeca-3,8-dienoic acid. This compound is characterized by its unique structure, which includes a hydroxyl group, two double bonds, and a methyl ester functional group. It is used in various scientific research applications due to its interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 10-hydroxy-4,8-dimethyldeca-3,8-dienoate typically involves the esterification of 10-hydroxy-4,8-dimethyldeca-3,8-dienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Methyl 10-hydroxy-4,8-dimethyldeca-3,8-dienoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to form saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used for the reduction of double bonds.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of 10-oxo-4,8-dimethyldeca-3,8-dienoate.
Reduction: Formation of methyl 10-hydroxy-4,8-dimethyldecanoate.
Substitution: Formation of methyl 10-chloro-4,8-dimethyldeca-3,8-dienoate.
科学研究应用
Methyl 10-hydroxy-4,8-dimethyldeca-3,8-dienoate is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: Studying its effects on biological systems and its potential as a bioactive compound.
Medicine: Investigating its potential therapeutic properties and its role in drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
作用机制
The mechanism of action of methyl 10-hydroxy-4,8-dimethyldeca-3,8-dienoate involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bonds play a crucial role in its reactivity and interaction with enzymes and receptors. The compound may exert its effects by binding to specific proteins or enzymes, altering their activity and leading to various biological responses.
相似化合物的比较
Similar Compounds
Methyl 10-hydroxy-4,8-dimethyldecanoate: Similar structure but lacks the double bonds.
Methyl 10-chloro-4,8-dimethyldeca-3,8-dienoate: Similar structure but with a chlorine substitution at the hydroxyl group.
10-Hydroxy-4,8-dimethyldeca-3,8-dienoic acid: The parent acid of the ester.
Uniqueness
Methyl 10-hydroxy-4,8-dimethyldeca-3,8-dienoate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both hydroxyl and ester groups, along with the double bonds, makes it a versatile compound for various chemical transformations and applications.
属性
CAS 编号 |
111351-07-6 |
|---|---|
分子式 |
C13H22O3 |
分子量 |
226.31 g/mol |
IUPAC 名称 |
methyl 10-hydroxy-4,8-dimethyldeca-3,8-dienoate |
InChI |
InChI=1S/C13H22O3/c1-11(7-8-13(15)16-3)5-4-6-12(2)9-10-14/h7,9,14H,4-6,8,10H2,1-3H3 |
InChI 键 |
CJWOUYCGEGCXFS-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCC(=O)OC)CCCC(=CCO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


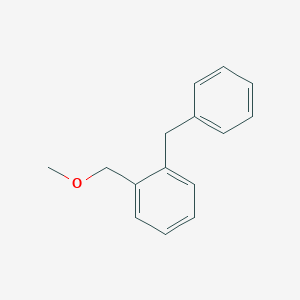

![1-(Butylamino)-3-[(1H-indol-4-yl)oxy]propan-2-ol](/img/structure/B14315727.png)

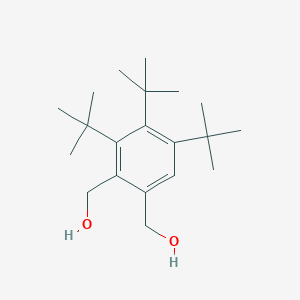
![Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl-](/img/structure/B14315759.png)

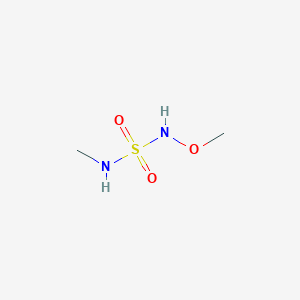
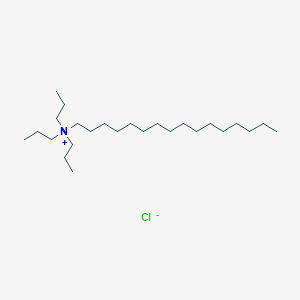
![11-Butyl-5-(2,2-diphenylethenyl)-8-methoxy-11H-benzo[a]carbazole](/img/structure/B14315781.png)

